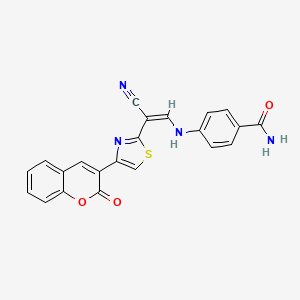![molecular formula C13H15N3O B2525504 2-[benzyl(methyl)amino]-6-methylpyrimidin-4(3H)-one CAS No. 331972-28-2](/img/structure/B2525504.png)
2-[benzyl(methyl)amino]-6-methylpyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[Benzyl(methyl)amino]-6-methylpyrimidin-4(3H)-one, also known as BMMP, is a synthetic compound of the pyrimidinone class, which is a heterocyclic aromatic compound. It is a white powder with a molecular weight of 216.25 g/mol and a melting point of 105-106°C. BMMP has been studied for a variety of applications, including its synthesis, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Aplicaciones Científicas De Investigación
Hydrogen Bonding and Molecular Interactions
Research on compounds structurally related to 2-[benzyl(methyl)amino]-6-methylpyrimidin-4(3H)-one emphasizes their hydrogen bonding and pi-stacked interactions. For example, Glidewell et al. (2003) investigated hydrogen bonding in a series of amino-methylpyrimidine derivatives, noting the formation of chains and sheets facilitated by N-H...N hydrogen bonds and aromatic pi-pi-stacking interactions. This study highlights the importance of these interactions in determining the molecular arrangement in the solid state, which could be relevant for designing materials with specific physical properties (Glidewell, Low, Melguizo, & Quesada, 2003).
Crystal and Molecular Structures
Odell et al. (2007) determined the crystal and molecular structures of benzyl-(2-chloro-6-methylpyrimidin-4-yl)amine and its isomers, uncovering substantial hydrogen-bonding interactions that lead to layer structures. Such insights are crucial for understanding the solid-state chemistry of these compounds and could inform the development of new materials or pharmaceuticals with desired crystalline properties (Odell, McCluskey, Failes, & Tiekink, 2007).
Synthesis and Chemical Properties
A novel method for synthesizing 1,5-dihydro-2H-chromeno[2,3-d]pyrimidine-2,4(3H)-diones, compounds related to 2-[benzyl(methyl)amino]-6-methylpyrimidin-4(3H)-one, was proposed by Osyanin et al. (2014). This synthesis approach opens new avenues for creating derivatives with potential pharmaceutical applications, highlighting the compound's versatility in chemical synthesis (Osyanin, Osipov, Pavlov, & Klimochkin, 2014).
Antitrypanosomal and Antiplasmodial Activities
Hoffelner et al. (2020) investigated novel 2-aminopyrimidine derivatives for their antitrypanosomal and antiplasmodial activities. This research demonstrates the potential of these compounds in developing treatments for diseases such as sleeping sickness and malaria, providing a basis for further pharmacological exploration (Hoffelner, Hassan, Seebacher, Dolensky, Hochegger, Kaiser, Mäser, Saf, & Weis, 2020).
Antimicrobial Activity
Vijaya Laxmi et al. (2019) synthesized and evaluated substituted 4-(bromomethyl)-N-(4-ethyl-6-methylpyrimidin-2-yl)benzamide derivatives for their antimicrobial activity. Their findings suggest that these compounds possess significant antibacterial and antifungal properties, which could be beneficial for developing new antimicrobial agents (Vijaya Laxmi, Ravi, & Nath, 2019).
Propiedades
IUPAC Name |
2-[benzyl(methyl)amino]-4-methyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-10-8-12(17)15-13(14-10)16(2)9-11-6-4-3-5-7-11/h3-8H,9H2,1-2H3,(H,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHLFCCKMLWADDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)N(C)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tert-butyl spiro[6-oxa-3-azabicyclo[3.1.0]hexane-2,4'-oxane]-3-carboxylate](/img/structure/B2525424.png)
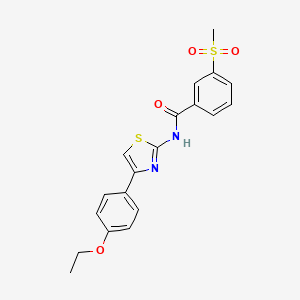

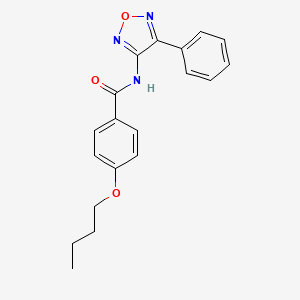
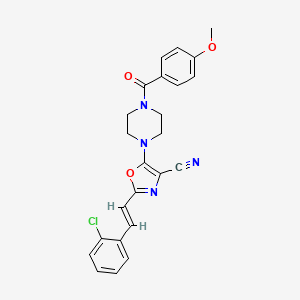
![N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3-fluorobenzamide](/img/structure/B2525430.png)


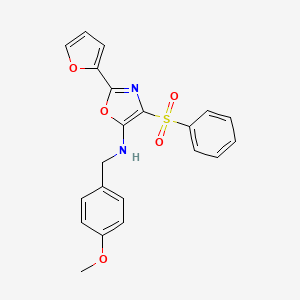
![8-(4-ethoxyphenyl)-2-phenethyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2525438.png)
![5-[(Pyridin-2-yloxy)methyl]pyrrolidin-2-one](/img/structure/B2525439.png)
